molecular formula C22H14N4O4 B13832474 5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide CAS No. 32892-89-0

5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide

Cat. No.: B13832474
CAS No.: 32892-89-0
M. Wt: 398.4 g/mol
InChI Key: ATZRWFMBPNCDIO-UHFFFAOYSA-N
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Description

5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide is a complex organic compound with the molecular formula C22H14N4O4. It is known for its unique structure, which includes a quinoline and acridine moiety, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoline and acridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline and acridine derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives .

Scientific Research Applications

5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide is unique due to its specific structure, which combines quinoline and acridine moieties.

Properties

CAS No.

32892-89-0

Molecular Formula

C22H14N4O4

Molecular Weight

398.4 g/mol

IUPAC Name

7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2,9-dicarboxamide

InChI

InChI=1S/C22H14N4O4/c23-21(29)9-1-3-15-11(5-9)19(27)13-8-18-14(7-17(13)25-15)20(28)12-6-10(22(24)30)2-4-16(12)26-18/h1-8H,(H2,23,29)(H2,24,30)(H,25,27)(H,26,28)

InChI Key

ATZRWFMBPNCDIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)C(=O)N

Origin of Product

United States

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